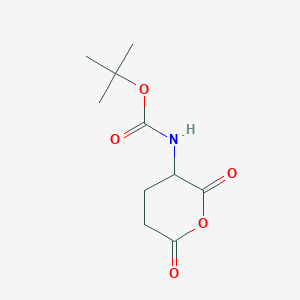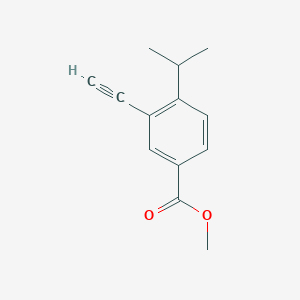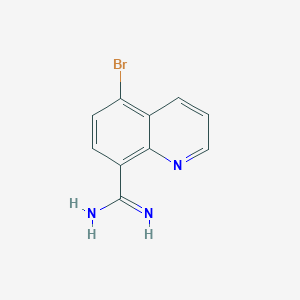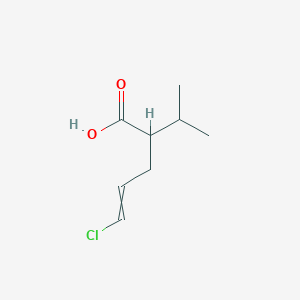![molecular formula C26H25NO6 B13651626 3-(2,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13651626.png)
3-(2,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic organic compound that belongs to the class of amino acids. This compound is characterized by the presence of a 2,5-dimethoxyphenyl group, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a propanoic acid moiety. It is often used in peptide synthesis and other organic chemistry applications due to its unique structural features.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves multiple steps:
Formation of the 2,5-dimethoxyphenyl group: This can be achieved through the methoxylation of a phenyl ring using methanol and a suitable catalyst.
Introduction of the Fmoc protecting group: The Fmoc group is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with propanoic acid: The final step involves coupling the intermediate with propanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated peptide synthesizers may be employed.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding quinones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
3-(2,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid has several applications in scientific research:
Chemistry: Used in the synthesis of peptides and other complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for potential therapeutic applications, including as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of this compound depends on its specific application. In peptide synthesis, the Fmoc group serves as a protecting group for the amino function, preventing unwanted reactions during the synthesis process. The 2,5-dimethoxyphenyl group can interact with various molecular targets, influencing the compound’s reactivity and stability.
相似化合物的比较
Similar Compounds
3-(2,5-dimethoxyphenyl)alanine: Similar structure but lacks the Fmoc protecting group.
Fmoc-protected amino acids: A broad class of compounds used in peptide synthesis.
Uniqueness
3-(2,5-dimethoxyphenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to the combination of the 2,5-dimethoxyphenyl group and the Fmoc protecting group, which provides specific reactivity and stability characteristics that are valuable in synthetic chemistry.
属性
分子式 |
C26H25NO6 |
|---|---|
分子量 |
447.5 g/mol |
IUPAC 名称 |
3-(2,5-dimethoxyphenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C26H25NO6/c1-31-17-11-12-24(32-2)16(13-17)14-23(25(28)29)27-26(30)33-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14-15H2,1-2H3,(H,27,30)(H,28,29) |
InChI 键 |
OVPUNUIJJWSVDX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C=C1)OC)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(Dibenzo[b,d]furan-4-yl)-N-phenylaniline](/img/structure/B13651558.png)



![2-[5-(Oxolan-3-yl)-1,3,4-oxadiazol-2-yl]benzoicacid](/img/structure/B13651570.png)
![N-[13-[[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651572.png)

![Ethyl 2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-5'-carboxylate](/img/structure/B13651580.png)


![[1,1'-Biphenyl]-4-yl(phenyl)methanamine hydrochloride](/img/structure/B13651591.png)

![[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13651615.png)
